N-[2-(Azidomethyl)phenyl]formamide

Click Chemistry Bioorthogonal Ligation Functional Group Interconversion

Halogenated analogs (chloromethyl/iodomethyl) cannot replace the azide handle required for click chemistry and Staudinger ligation. This compound is the validated precursor to 2-(azidomethyl)phenyl isocyanide. Key applications: • Quinazoline-2-carboxylate synthesis via Mn-mediated cascade cyclization • Quinazolin-2-ylidene carbene ligands (X-ray confirmed structure) • Photoaffinity probe construction with click conjugation Supplied with CoA. For organometallic and medicinal chemistry R&D.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 496963-66-7
Cat. No. B12578557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Azidomethyl)phenyl]formamide
CAS496963-66-7
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN=[N+]=[N-])NC=O
InChIInChI=1S/C8H8N4O/c9-12-11-5-7-3-1-2-4-8(7)10-6-13/h1-4,6H,5H2,(H,10,13)
InChIKeyHPLVJHMGALDWNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Azidomethyl)phenyl]formamide Overview


N-[2-(Azidomethyl)phenyl]formamide (CAS 496963-66-7), with molecular formula C8H8N4O and a molecular weight of 176.18 g/mol , is a bifunctional aromatic compound containing both a formamide (-NHCHO) and an azidomethyl (-CH2N3) group. Its primary documented role is as a stable and direct precursor to 2-(azidomethyl)phenyl isocyanide [1], a versatile ligand that exploits the azide's unique reactivity for Staudinger ligations and metal-catalyzed cycloadditions. This compound belongs to a specialized class of ortho-substituted phenyl formamides used as intermediates in the construction of nitrogen-containing heterocycles and transition metal complexes.

N-[2-(Azidomethyl)phenyl]formamide vs. Halogenated Analogs


Simple substitution with halogenated analogs like 2-(chloromethyl)phenyl formamide or 2-(iodomethyl)phenyl formamide cannot replicate the orthogonal reaction pathways enabled by the azide group. The azide moiety is a critical chemical handle that allows for bioorthogonal click chemistry and Staudinger ligation [1]. Replacing it with a halide eliminates the possibility of cycloaddition with alkynes and fundamentally alters the reactivity of its downstream isocyanide product. As shown in a direct comparative study, the coordination chemistry and subsequent reactivity of the derived isocyanide complexes diverge entirely between azidomethyl, chloromethyl, and iodomethyl analogs, making them non-interchangeable for specific applications in organometallic and medicinal chemistry [2].

N-[2-(Azidomethyl)phenyl]formamide Differentiation


Orthogonal Click Chemistry Reactivity

The azide group in N-[2-(Azidomethyl)phenyl]formamide is a prerequisite for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that is chemically inert in its closest analogs, 2-(chloromethyl)phenyl formamide and 2-(iodomethyl)phenyl formamide. While the formamide itself acts as a stable precursor, its subsequent conversion to the isocyanide allows the azide to participate in Staudinger ligations with PPh3, affording phosphinimine-isocyanide derivatives [1]. The halogenated counterparts of its isocyanide derivative, [W(CO)5(CNC6H4-2-CH2Cl)] and [W(CO)5(CNC6H4-2-CH2I)], cannot undergo this transformation, demonstrating a fundamental absence of the azide's orthogonal reactivity [2].

Click Chemistry Bioorthogonal Ligation Functional Group Interconversion

Unique NHC Formation via Staudinger Reactivity

A direct head-to-head study compared the reactivity of 2-(azidomethyl)phenyl isocyanide (AziNC), 2-(chloromethyl)phenyl isocyanide, and 2-(iodomethyl)phenyl isocyanide towards amines on a W(0) metal center. The azidomethyl derivative uniquely undergoes a Staudinger reaction with PPh3 to form a phosphinimine intermediate, which upon hydrolysis yields an amino-isocyanide that spontaneously cyclizes to produce an N-heterocyclic carbene (NHC) complex [1]. The chloromethyl analog is completely unreactive, while the iodomethyl analog follows a different, low-yielding pathway. The final carbene complex trans-[PtCl{(H)}(PPh3)2][BF4] derived from the Pt(II)-coordinated AziNC was characterized by single-crystal X-ray diffraction, confirming a short C–N bond distance of 1.30(2) Å indicative of extensive π-bonding [2].

Organometallic Chemistry N-Heterocyclic Carbenes Ligand Design

Quinazoline Synthesis via Azido-Isocyanide Cyclization

N-[2-(Azidomethyl)phenyl]formamide is the direct precursor to 2-(1-azidoalkyl)phenyl isocyanides, which have been demonstrated to efficiently cyclize into quinazoline derivatives. The formamide is dehydrated with POCl3 to the isocyanide, which is then treated with NaH in DMF at 0 °C to yield quinazolines 6 in satisfactory yields [1]. This procedure has been validated for the synthesis of 7-azaanalogs of quinazolines (pyrido[3,4-d]pyrimidines). Further, Mn-mediated oxidative radical cyclization of the derived isocyanide with carbazate provides access to C2-functionalized quinazoline-2-carboxylates with high atom economy [2]. This synthetic versatility is a direct consequence of the azide group's reactivity, which is absent in non-azido formamide analogs.

Quinazoline Synthesis Radical Cyclization Medicinal Chemistry Building Blocks

N-[2-(Azidomethyl)phenyl]formamide Procurement Scenarios


Bioorthogonal Probes for ABPP

Its ability to introduce an azide handle into a phenyl formamide scaffold makes it an ideal starting material for building photoaffinity probes. The synthesized probe can be attached to a biomolecule via the formamide group, while the azide enables downstream click chemistry conjugation to a fluorescent reporter or affinity tag for target identification, a workflow impossible with halogenated analogs [1].

Quinazoline-Focused Chemical Libraries

As a validated precursor for quinazoline synthesis via isocyanide cyclization, the compound is the required starting material for generating diverse libraries of quinazoline-2-carboxylates or 7-azaanalogs. Researchers can reliably procure this single intermediate, confident that it will participate in the established cascade reaction, whereas analogous starting materials with different leaving groups will fail [2].

NHC Ligands for Transition Metal Catalysis

The unique reactivity of its isocyanide derivative in the Staudinger reaction, leading to structurally distinct quinazolin-2-ylidene carbene ligands, positions the compound as a strategic procurement choice for organometallic chemists. It is the only compound in its analog family that reliably produces this specific class of carbene, which has a well-defined solid-state structure confirmed by X-ray crystallography [3].

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